molecular formula C15H21N3O3 B2562012 3-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2309554-99-0

3-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2562012
CAS RN: 2309554-99-0
M. Wt: 291.351
InChI Key: REOPDSDBMJOMSH-UHFFFAOYSA-N
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Description

3-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione, also known as CX-1739, is a novel compound that has gained attention in the scientific community due to its potential use in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of piperazine-2,6-dione, which are structurally similar to 3-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione, have been synthesized and evaluated for their anticancer activity. These compounds exhibited promising results against various cancer types, including breast, lung, colon, ovary, and liver cancers (Kumar, Kumar, Roy, & Sondhi, 2013).

Molecular Structure and Hydrogen Bonding

The crystal structures of similar compounds have been studied, revealing insights into their molecular structure and hydrogen bonding patterns. This research contributes to understanding how these compounds interact at the molecular level, which is vital for drug design and pharmaceutical applications (Todorov, Petrova, Naydenova, & Shivachev, 2009).

Aromatase Inhibition

Compounds structurally related to 3-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)imidazolidine-2,4-dione have demonstrated potential as aromatase inhibitors. Aromatase is crucial in converting androgens to estrogens, and inhibiting it can be significant for treating estrogen-dependent diseases like mammary tumors (Hartmann, Batzl, Pongratz, & Mannschreck, 1992).

Antimicrobial Activity

Derivatives of thiazolidine-2,4-diones, which share a structural motif with the compound , have been synthesized and tested for their antimicrobial properties. These compounds have shown efficacy against gram-positive bacteria and fungi, making them potential candidates for developing new antimicrobial agents (Prakash, Aneja, Lohan, Hussain, Arora, Sharma, & Aneja, 2011).

Chemosensitizers for Staphylococcus aureus MRSA

Some derivatives have been evaluated for their ability to enhance the effectiveness of antibiotics against Staphylococcus aureus, including methicillin-resistant strains (MRSA). These findings are significant in the context of increasing antibiotic resistance (Matys, Podlewska, Witek, Witek, Bojarski, Schabikowski, Otrębska-Machaj, Latacz, Szymańska, Kieć‐Kononowicz, Molnár, Amaral, & Handzlik, 2015).

Biological Activity of Diverse Derivatives

The synthesis of a range of derivatives has been explored, with evaluations of their antibacterial and antifungal activities. This research highlights the potential of these compounds in developing new therapeutic agents with diverse biological activities (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).

properties

IUPAC Name

3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c19-13-10-16-15(21)18(13)12-6-8-17(9-7-12)14(20)11-4-2-1-3-5-11/h1-2,11-12H,3-10H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOPDSDBMJOMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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